molecular formula C6H7NO3 B11765020 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

Cat. No.: B11765020
M. Wt: 141.12 g/mol
InChI Key: IKNTUPUNDLCIGT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a chemical compound with the molecular formula C6H7NO3 It is a derivative of pyridinone, characterized by the presence of hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3-hydroxypyridine with a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(hydroxymethyl)pyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-ol.

    Substitution: Formation of various substituted pyridinone derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
  • 3-Hydroxy-4(1H)-pyridinone
  • 2-Hydroxymethyl-3-hydroxy-4(1H)-pyridinone

Uniqueness

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the specific positioning of its hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H7NO3/c8-3-4-6(10)5(9)1-2-7-4/h1-2,8,10H,3H2,(H,7,9)

InChI Key

IKNTUPUNDLCIGT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)O)CO

Origin of Product

United States

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